5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid
Description
Properties
IUPAC Name |
5-chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-12-3-10-7-6(12)4(8(13)14)2-5(9)11-7/h2-3H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWISGQTZXZQJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=CC(=N2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1936271-91-8 | |
| Record name | 5-chloro-1-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid typically involves the cyclization of 2,3-diaminopyridine derivatives. The process begins with the nucleophilic substitution of a halogen in the pyridine ring, activated by a nitro group. This is followed by the reduction of the nitro group to yield the desired 2,3-diaminopyridine derivative. The cyclization step is often achieved using acetic anhydride, leading to the formation of the imidazo[4,5-b]pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products. Common reducing agents used in the industrial synthesis include hydrogen in the presence of palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride or hydrogen in the presence of catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogen site.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride, hydrogen with palladium on carbon.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the development of agricultural chemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for its biological activity. The compound may exert its effects through the inhibition or activation of these targets, leading to the desired therapeutic outcomes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The imidazo[4,5-b]pyridine scaffold is shared among several structurally related compounds, but substituents and functional groups critically influence their chemical and biological properties.
Table 1: Structural and Molecular Comparisons
Physicochemical Properties
- Solubility : The carboxylic acid group in the target compound enhances water solubility compared to methyl or phenyl-substituted analogs (e.g., PhIP) .
- Lipophilicity : Chloro and methyl groups increase logP values, favoring membrane permeability. Piperidine-containing derivatives (e.g., Example 304 in ) have higher logP due to bulky alkyl chains .
Biological Activity
5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid (CMIP) is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry and pharmaceutical research. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C8H6ClN3O2
- Molecular Weight : 201.60 g/mol
- CAS Number : 2416230-39-0
CMIP interacts with various biological targets, influencing critical cellular pathways:
- NF-kappaB Signaling Pathway : CMIP has been shown to activate the NF-kappaB pathway through phosphorylation of IKK-ɛ and TBK1. This activation is crucial for regulating immune responses and cell survival in cancer cells.
- Kinase Inhibition : The compound has potential as an inhibitor of specific kinases involved in cancer progression, such as FLT3 and Aurora kinases .
Anticancer Properties
Several studies have highlighted the anticancer potential of CMIP:
- In vitro Studies : CMIP exhibits significant antiproliferative activity against various cancer cell lines, including lung carcinoma (NCI-H460) and colorectal carcinoma (HCT-116). For instance, one study reported an IC50 value of 0.7 μM against colon carcinoma cells .
- Mechanistic Insights : The compound's ability to inhibit kinase activity is linked to its structural features that allow it to bind effectively to the active sites of these enzymes .
Antimicrobial Activity
While the primary focus has been on its anticancer properties, CMIP also shows some antimicrobial effects:
- Bacterial Inhibition : Limited studies indicate that CMIP may possess moderate activity against certain bacterial strains, although further research is needed to elucidate its full spectrum of antimicrobial properties .
Case Studies
Comparative Analysis with Similar Compounds
CMIP's unique structure confers distinct biological activities compared to related compounds:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves oxidation of halogenated pyridine precursors. For example, potassium permanganate (KMnO₄) in aqueous acidic conditions (pH 4) at 90–95°C can oxidize methylpyridine derivatives to carboxylic acids . Phase transfer catalysis (e.g., p-toluenesulfonic acid in DMF) is also effective for cyclization steps in imidazo-pyridine synthesis . Key factors include temperature control (e.g., 90–95°C for oxidation ) and solvent selection (e.g., DMF for catalytic reactions ). Yields range from 47% to 84%, depending on substituent positioning and purification methods (e.g., copper salt isolation ).
Q. How is the compound characterized analytically, and what discrepancies exist in reported data?
- Methodological Answer : Elemental analysis (C, H, N) and nuclear magnetic resonance (NMR) are standard. For example:
- Elemental Analysis : Calculated for C₇H₇NO₃: C, 54.92%; H, 4.57%; N, 9.15%. Observed values may slightly differ (e.g., C, 54.61%; H, 4.51%; N, 9.06% ).
- NMR : Peaks at δ 3.85 (OCH₃), 7.4–9.8 ppm (pyridine protons, COOH) confirm structural motifs .
Discrepancies in melting points (e.g., 167°C vs. 129–130°C for positional isomers ) highlight the need for rigorous recrystallization protocols.
Q. What are the stability profiles of the chloro and methyl substituents under acidic/basic conditions?
- Methodological Answer : The 7-chloro group shows variable reactivity. While stable in refluxing sodium methoxide (NaOMe)/propanol, it undergoes displacement with hydrazine under anhydrous conditions . The methyl group at position 1 is stable due to steric protection. For long-term storage, the compound should be kept in inert, dry environments to prevent hydrolysis .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and functionalization of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states. For instance, ICReDD’s approach combines computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent polarity, catalyst loading) . This reduces trial-and-error experimentation, particularly in regioselective substitutions (e.g., avoiding pyridine ring cleavage during hydrolysis ).
Q. What contradictions exist in the reactivity of the chloro group in related imidazo[4,5-b]pyridines?
- Methodological Answer : Evidence conflicts on chloro group lability. In 5-amino-7-chloro derivatives, the chloro group resists displacement by sodium azide but reacts with hydrazine . By contrast, 7-methoxy analogues undergo rapid nucleophilic substitution with amines (e.g., methylamine, piperidine) . These differences suggest electronic effects (e.g., electron-withdrawing groups like amino or methoxy) modulate reactivity. A systematic study varying substituents (e.g., NO₂, OCH₃) could resolve this .
Q. How does the compound’s scaffold influence its potential as a pharmacophore in drug discovery?
- Methodological Answer : The imidazo[4,5-b]pyridine core mimics purine structures, enabling interactions with enzymes like kinases or polymerases. Modifications at position 7 (e.g., carboxylic acid) enhance solubility and metal-binding capacity, relevant for antiviral or anticancer agents . For example, 6-(5-chloropyridin-2-yl)-7-hydroxy derivatives exhibit bioactivity via hydrogen bonding with target proteins . Structure-activity relationship (SAR) studies should prioritize substitutions at positions 5 and 7 for optimizing potency.
Data Contradiction Analysis
| Observation | Resolution Strategy | ||
|---|---|---|---|
| Chloro group reactivity | Stable under NaOMe/propanol | Displaces with hydrazine | Vary electronic environment (e.g., add electron-withdrawing groups) |
| Melting point variability | 167°C (5-methoxy isomer) | 129–130°C (6-methoxy isomer) | Confirm positional isomerism via XRD or 2D NMR |
| Yield in oxidation reactions | 47% (5-methoxy) vs. 84% (6-methoxy) | N/A | Optimize stoichiometry (e.g., KMnO₄ ratio) and reaction time |
Key Takeaways for Researchers
- Synthesis : Prioritize phase transfer catalysis for cyclization and KMnO₄ oxidation for carboxylation .
- Characterization : Use elemental analysis and NMR to resolve positional isomer ambiguities .
- Advanced Design : Apply computational methods to predict substituent effects and reaction outcomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
